1,2,4,5-Benzentetramin Tetrahydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound inhibits the autophosphorylation activity of focal adhesion kinase, decreases the viability of cancer cells, and blocks tumor growth . Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, making Y15 a significant compound in cancer research and treatment .

Wissenschaftliche Forschungsanwendungen

Y15 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: Y15 hat in der Krebsforschung Potenzial gezeigt, da es die fokale Adhäsionskinase hemmt, was zu einer verringerten Lebensfähigkeit von Krebszellen und zu einem Tumorwachstum führt

Wirkmechanismus

Y15 übt seine Wirkungen aus, indem es die Autophosphorylierungsaktivität der fokalen Adhäsionskinase direkt an der Tyrosin-397-Stelle hemmt. Diese Hemmung stört die Signalwege der fokalen Adhäsionskinase, was zu einer verminderten Zellhaftung, -migration und -überlebens führt . Die molekularen Ziele von Y15 umfassen die fokale Adhäsionskinase und ihre nachgeschalteten Substrate wie Paxillin .

Wirkmechanismus

Target of Action

The primary target of 1,2,4,5-Benzenetetramine tetrahydrochloride, also known as Benzene-1,2,4,5-tetraamine tetrahydrochloride, is the Focal Adhesion Kinase (FAK) . FAK is a protein tyrosine kinase that plays a crucial role in cellular adhesion and spreading processes .

Mode of Action

1,2,4,5-Benzenetetramine tetrahydrochloride acts by directly blocking the phosphorylation of FAK in a dose and time-dependent manner . This inhibition of FAK phosphorylation disrupts the normal functioning of the protein, leading to changes in cellular adhesion and spreading processes .

Biochemical Pathways

The compound’s action on FAK affects the cellular adhesion pathway . By inhibiting FAK phosphorylation, it disrupts the normal signaling processes that regulate cell adhesion, spreading, and migration .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The inhibition of FAK phosphorylation by 1,2,4,5-Benzenetetramine tetrahydrochloride can lead to a decrease in cell vitality and block tumor growth . It has also been shown to cause regression of breast tumors in vivo .

Action Environment

The action of 1,2,4,5-Benzenetetramine tetrahydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability

Biochemische Analyse

Biochemical Properties

1,2,4,5-Benzenetetramine tetrahydrochloride interacts with various biomolecules, primarily enzymes and proteins. It is known to inhibit the autophosphorylation activity of FAK, a key enzyme involved in cell survival and proliferation . This interaction is selective and potent, making 1,2,4,5-Benzenetetramine tetrahydrochloride a valuable tool in biochemical research.

Cellular Effects

The effects of 1,2,4,5-Benzenetetramine tetrahydrochloride on cells are significant. It decreases the viability of cancer cells and blocks tumor growth . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,2,4,5-Benzenetetramine tetrahydrochloride exerts its effects at the molecular level through several mechanisms. It inhibits the autophosphorylation activity of FAK, leading to decreased cell viability and tumor growth inhibition . This involves binding interactions with the enzyme, leading to its inhibition and subsequent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 1,2,4,5-Benzenetetramine tetrahydrochloride vary with different dosages . At a dose of 30 mg/kg, it was rapidly absorbed in mice, reaching maximum plasma concentration in 4.8 minutes

Metabolic Pathways

1,2,4,5-Benzenetetramine tetrahydrochloride is involved in several metabolic pathways. It interacts with FAK, an enzyme that plays a crucial role in regulating integrin signaling pathways responsible for cell survival, cell proliferation, and motility

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Y15 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 1,2,4,5-Benzentetramin mit Salzsäure zur Bildung des Tetrachloridsalzes beinhaltet . Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Y15 beinhaltet eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor, jedoch optimiert für eine höhere Ausbeute und Effizienz. Der Prozess umfasst Reinigungsschritte wie Umkristallisation und Chromatographie, um hochreines Y15 zu erhalten, das für Forschungs- und potenzielle therapeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Y15 unterliegt aufgrund des Vorhandenseins mehrerer Aminogruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Y15 reagiert mit verschiedenen Elektrophilen in Gegenwart geeigneter Katalysatoren, um substituierte Derivate zu bilden.

Oxidationsreaktionen: Y15 kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktionsreaktionen: Die Reduktion von Y15 kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von Y15, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TAE226: Ein ATP-kompetitiver Inhibitor der fokalen Adhäsionskinase mit einem anderen Wirkmechanismus als Y15.

PF-573228: Ein weiterer ATP-kompetitiver Inhibitor, der auf die fokale Adhäsionskinase abzielt.

PF-43196: Ähnlich wie TAE226 und PF-573228 hemmt es die fokale Adhäsionskinase durch ATP-kompetitive Bindung.

Einzigartigkeit von Y15

Y15 ist einzigartig in seiner spezifischen Hemmung der Autophosphorylierungsaktivität der fokalen Adhäsionskinase an der Tyrosin-397-Stelle, die sich vom ATP-kompetitiven Hemmmechanismus anderer ähnlicher Verbindungen unterscheidet. Diese Spezifität macht Y15 zu einem wertvollen Werkzeug für die Untersuchung der Signalwege der fokalen Adhäsionskinase und die Entwicklung gezielter Krebstherapien .

Eigenschaften

CAS-Nummer |

4506-66-5 |

|---|---|

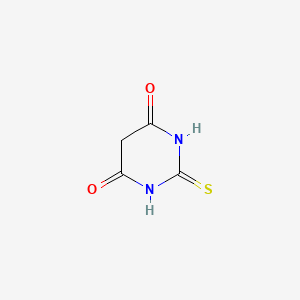

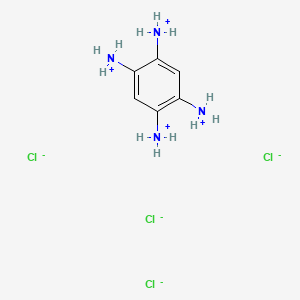

Molekularformel |

C6H11ClN4 |

Molekulargewicht |

174.63 g/mol |

IUPAC-Name |

benzene-1,2,4,5-tetramine;hydrochloride |

InChI |

InChI=1S/C6H10N4.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2H,7-10H2;1H |

InChI-Schlüssel |

NZLYXIUDQUBQGU-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1N)N)N)N.Cl.Cl.Cl.Cl |

Kanonische SMILES |

C1=C(C(=CC(=C1N)N)N)N.Cl |

Aussehen |

Light green to green solid powder |

Key on ui other cas no. |

4506-66-5 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,2,4,5-benzenetetraamine 1,2,4,5-benzenetetraamine tetrahydrochloride 1,2,4,5-benzenetetramine 1,2,4,5-tetraaminobenzene inhibitor 14 benzenetetraamine SC203950 Y15 benzenetetraamine compound |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.